Ethyl 1-Boc-piperidine-2-carboxylate chemical properties
Ethyl 1-Boc-piperidine-2-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl 1-Boc-piperidine-2-carboxylate, also known by synonyms such as 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate and N-Boc-ethyl pipecolinate, is a heterocyclic compound of significant interest in modern organic synthesis.[1] Its molecular structure, which features a piperidine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the 2-position, makes it an exceptionally versatile building block. The presence of the Boc group provides stability and allows for selective reactions at other sites of the molecule, while the ethyl ester offers a reactive handle for a wide array of chemical transformations.[1][2]
This combination of features renders Ethyl 1-Boc-piperidine-2-carboxylate a valuable intermediate in the multi-step synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This guide offers a detailed exploration of its chemical properties, synthetic methodologies, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical state of Ethyl 1-Boc-piperidine-2-carboxylate is typically a colorless to pale yellow liquid or solid, contingent on its purity.[1] It exhibits good solubility in common organic solvents like dichloromethane, ethyl acetate, ethanol, and dimethylformamide, but has limited solubility in water.[1][3]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 362703-48-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][4] |
| Molecular Weight | 257.33 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][3] |
| Boiling Point | ~106-108 °C | [3] |
| Density | ~1.046 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | ~1.458 | [5][6] |
Spectroscopic Signature
While detailed spectral data requires experimental acquisition, the structure of Ethyl 1-Boc-piperidine-2-carboxylate allows for the prediction of its key spectroscopic features:
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¹H NMR: The spectrum would characteristically show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethyl ester would present as a quartet (CH₂) and a triplet (CH₃). The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region.
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¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons of the Boc group and the ethyl ester. Resonances for the quaternary carbon and methyl carbons of the Boc group, the methylene and methyl carbons of the ethyl group, and the carbons of the piperidine ring would also be present.
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IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (Boc group) and the ester functionalities, typically appearing in the region of 1680-1750 cm⁻¹.
Synthesis and Purification
The synthesis of Ethyl 1-Boc-piperidine-2-carboxylate is most commonly achieved through the N-protection of its precursor, ethyl pipecolinate (ethyl piperidine-2-carboxylate). This reaction is a cornerstone of amine chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.
The rationale behind this choice is the high efficiency and selectivity of Boc₂O for amine protection under mild basic conditions. The base, typically a non-nucleophilic amine like triethylamine or an inorganic base like sodium bicarbonate, serves to deprotonate the secondary amine of the piperidine ring, activating it for nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds smoothly, often at room temperature, and yields the desired product with high purity after a standard workup and purification.
General Synthetic Protocol
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Dissolution: Dissolve ethyl pipecolinate in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base (e.g., triethylamine) to the solution.
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the reaction mixture, typically at 0 °C to control any potential exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Separate the organic layer, and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Ethyl 1-Boc-piperidine-2-carboxylate.
Caption: Synthetic workflow for Ethyl 1-Boc-piperidine-2-carboxylate.
Reactivity and Synthetic Applications
The utility of Ethyl 1-Boc-piperidine-2-carboxylate stems from the orthogonal reactivity of its two primary functional groups.
Deprotection of the Boc Group
The Boc group is a robust protecting group under a wide range of conditions but can be readily cleaved under acidic conditions. This selective deprotection is fundamental to its use in multi-step synthesis. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in an organic solvent, efficiently removes the Boc group to reveal the secondary amine. This newly liberated amine can then participate in subsequent reactions such as amide bond formation, alkylation, or arylation.
Caption: Reversible Boc-protection and deprotection reaction.
Transformations of the Ethyl Ester
The ethyl ester at the C-2 position is a versatile functional handle. It can undergo several key transformations:
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Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic workup converts the ester to the corresponding carboxylic acid, N-Boc-piperidine-2-carboxylic acid.
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Reduction: Treatment with reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) reduces the ester to the primary alcohol, (1-Boc-piperidin-2-yl)methanol.
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Amidation: The ester can be converted directly to an amide through aminolysis, often requiring elevated temperatures, or via the corresponding acyl chloride or an activated ester intermediate.
These transformations allow for the elaboration of the piperidine scaffold into a diverse range of derivatives, making it a valuable precursor for creating libraries of compounds in drug discovery programs.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling Ethyl 1-Boc-piperidine-2-carboxylate.[3] Safety data sheets (SDS) indicate that the compound can cause skin irritation and severe eye damage.[7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3]
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[3]
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Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7] Keep it away from strong oxidizing agents and sources of ignition.[3]
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First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.
Conclusion
Ethyl 1-Boc-piperidine-2-carboxylate is a high-value chemical intermediate whose utility is firmly established in synthetic chemistry. Its pre-functionalized and orthogonally protected structure provides a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively leverage this building block in the design and execution of innovative synthetic strategies, particularly in the quest for new therapeutic agents.
References
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Chemical Research. (2025). The Versatility of Ethyl 1-Boc-piperidine-2-carboxylate in Chemical Research. [Link]
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ChemBK. Ethyl N-Boc-Piperidine-2-Carboxylate. [Link]
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LookChem. Cas 142851-03-4,Ethyl N-Boc-piperidine-4-carboxylate. [Link]
